
3-(4-chloropyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chloropyrazol-1-yl)-N’-hydroxy-2-methylpropanimidamide is a heterocyclic compound that features a pyrazole ring substituted with a chlorine atom and a hydroxy group attached to an imidamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloropyrazol-1-yl)-N’-hydroxy-2-methylpropanimidamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine with a 1,3-diketone under acidic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Formation of the imidamide moiety: This involves the reaction of the chloropyrazole with an appropriate amine and hydroxylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
3-(4-chloropyrazol-1-yl)-N’-hydroxy-2-methylpropanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The imidamide moiety can be reduced to form an amine.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
3-(4-chloropyrazol-1-yl)-N’-hydroxy-2-methylpropanimidamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 3-(4-chloropyrazol-1-yl)-N’-hydroxy-2-methylpropanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to downstream effects on cellular pathways and processes.
相似化合物的比较
Similar Compounds
4-chloropyrazole: A simpler analog without the imidamide moiety.
N-hydroxy-2-methylpropanimidamide: Lacks the pyrazole ring.
Pyrazole derivatives: Various pyrazole derivatives with different substituents.
Uniqueness
3-(4-chloropyrazol-1-yl)-N’-hydroxy-2-methylpropanimidamide is unique due to its combination of a chlorinated pyrazole ring and a hydroxy-imidamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs or other pyrazole derivatives.
属性
分子式 |
C7H11ClN4O |
|---|---|
分子量 |
202.64 g/mol |
IUPAC 名称 |
3-(4-chloropyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide |
InChI |
InChI=1S/C7H11ClN4O/c1-5(7(9)11-13)3-12-4-6(8)2-10-12/h2,4-5,13H,3H2,1H3,(H2,9,11) |
InChI 键 |
JTBHKCIWAWOIAM-UHFFFAOYSA-N |
手性 SMILES |
CC(CN1C=C(C=N1)Cl)/C(=N\O)/N |
规范 SMILES |
CC(CN1C=C(C=N1)Cl)C(=NO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B14124307.png)
![2-Amino-4,7-dihydro-5-[2-[4-(carboxy)phenyl]ethyl]-4-oxo-3h-pyrrolo[2,3-d]pyrimidine hydrate](/img/structure/B14124313.png)

![N-(4-fluoro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14124318.png)
![ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate](/img/structure/B14124319.png)
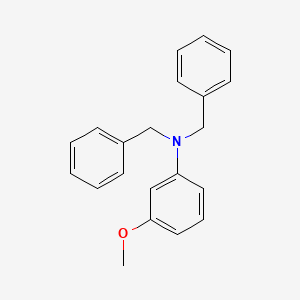
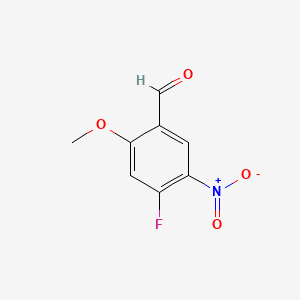

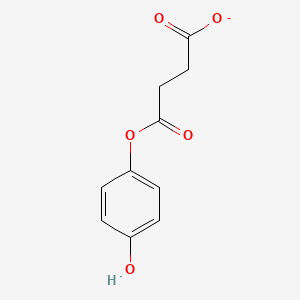
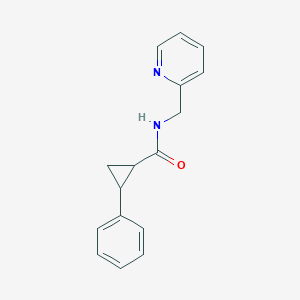
![1-(2,4-difluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124360.png)
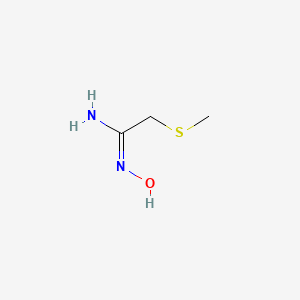
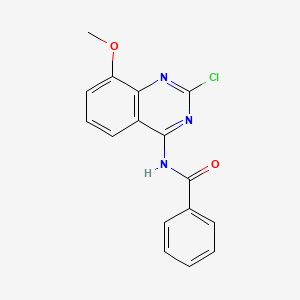
![(2S)-3-(4-methoxyphenyl)-2-[(1-methylpiperidin-4-yl)formamido]propanoic acid](/img/structure/B14124373.png)
